REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH2:13][N:14]1[C:22]2[C:17](=[CH:18][C:19]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[CH:20][CH:21]=2)[CH:16]=[N:15]1.NN.C1COCC1>C(O)C.C1COCC1>[NH2:3][CH2:12][CH2:13][N:14]1[C:22]2[C:17](=[CH:18][C:19]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[CH:20][CH:21]=2)[CH:16]=[N:15]1 |f:3.4|
|
Name
|
Ethyl 1-[2-(1,3-dioxoisoindolin-2-yl)ethyl]-1H-indazole-5-carboxylate
|
Quantity
|
980 mg
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CCN1N=CC2=CC(=CC=C12)C(=O)OCC
|
Name
|
ethanol THF
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.C1CCOC1
|
Name
|
|
Quantity
|
365 μL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the reaction stirred 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to an orange solid, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (dichoromethane/5% methanol/0.5% triethylamine)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange solid (404 mg, 66%)
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
NCCN1N=CC2=CC(=CC=C12)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |